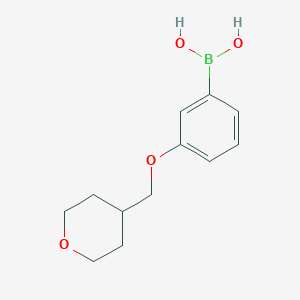
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096337-13-0 . It has a molecular weight of 236.08 and its IUPAC name is 3-(tetrahydro-2H-pyran-4-ylmethoxy)phenylboronic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.08 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalyst in Synthesis
Phenylboronic acids, including derivatives similar to "3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid", serve as non-toxic catalysts for the synthesis of tetrahydrobenzo[b]pyrans, offering benefits like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Synthesis of Organic Compounds
These acids are pivotal in the synthesis of complex organic molecules, such as p-aminobenzoic acid diamides and various pyran derivatives, showcasing the versatility of boronic acids in organic synthesis (Agekyan & Mkryan, 2015).
Cascade Synthesis Techniques
In cascade synthesis processes, derivatives of arylboronic acids are utilized to create polyoxygenated compounds. These methods demonstrate the acid's utility in forming complex structures, which might have potential applications in medicinal chemistry (Naumov et al., 2007).
Advanced Organic Synthesis Methods
Arylboronic acids are also used in advanced organic synthesis techniques, such as the oxidative C-H bond activation and click chemistry, to produce a library of substituted compounds. These methods underscore the role of boronic acids in facilitating the rapid assembly of complex molecular architectures (Zaware et al., 2011).
Supramolecular Assemblies
Boronic acids are key components in the design and synthesis of supramolecular assemblies, with phenylboronic and 4-methoxyphenylboronic acids forming structures due to O–H⋯N hydrogen bonds. This highlights the importance of boronic acids in the creation of novel molecular assemblies (Pedireddi & Seethalekshmi, 2004).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[3-(oxan-4-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKLDKCLFDDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

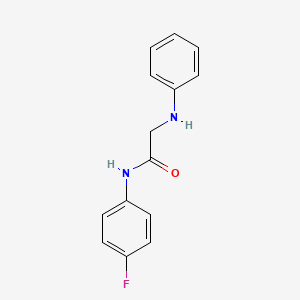
![ethyl 4-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2659206.png)
![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)
![3-Bromo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B2659212.png)
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline](/img/structure/B2659213.png)
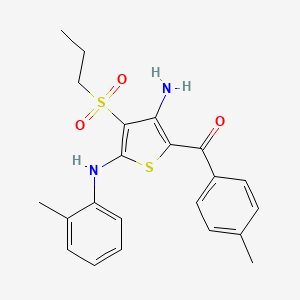
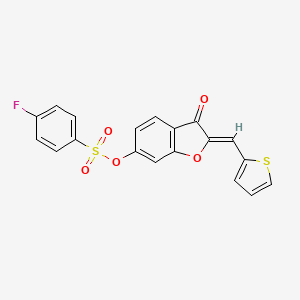
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)
![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)
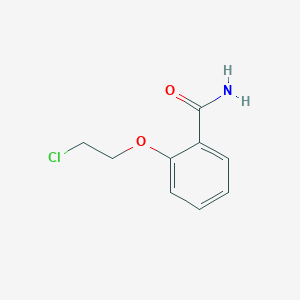
![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
